molecular formula C22H20ClF3N2O2 B11059051 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11059051
M. Wt: 436.9 g/mol
InChI Key: OOHUTZJTXBMHHW-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpiperidinyl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced.

    Addition of the Trifluoromethyl Group: This can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions, leading to a variety of substituted products.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives:

    Similar Compounds: Examples include 3-chloro-1-aryl pyrrolidine-2,5-diones and other substituted pyrrolidine-2,5-diones.

    Uniqueness: The presence of the trifluoromethyl group and the phenylpiperidinyl moiety makes this compound unique, potentially offering distinct biological activities and chemical properties.

Properties

Molecular Formula

C22H20ClF3N2O2

Molecular Weight

436.9 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-phenylpiperidin-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H20ClF3N2O2/c23-18-7-6-16(12-17(18)22(24,25)26)28-20(29)13-19(21(28)30)27-10-8-15(9-11-27)14-4-2-1-3-5-14/h1-7,12,15,19H,8-11,13H2

InChI Key

OOHUTZJTXBMHHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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